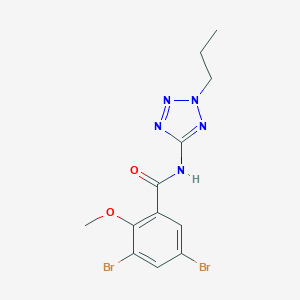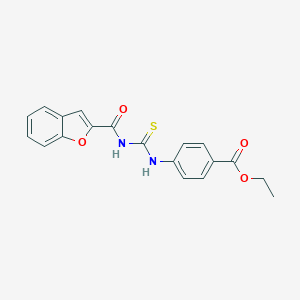
3,5-DIBROMO-2-METHOXY-N-(2-PROPYL-1,2,3,4-TETRAZOL-5-YL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIBROMO-2-METHOXY-N-(2-PROPYL-1,2,3,4-TETRAZOL-5-YL)BENZAMIDE is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIBROMO-2-METHOXY-N-(2-PROPYL-1,2,3,4-TETRAZOL-5-YL)BENZAMIDE typically involves multiple steps. One common method includes the bromination of 2-methoxybenzamide followed by the introduction of the tetrazole moiety. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and catalysts to facilitate the reaction. The final step involves the coupling of the brominated intermediate with 2-propyl-2H-tetrazole under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-DIBROMO-2-METHOXY-N-(2-PROPYL-1,2,3,4-TETRAZOL-5-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3,5-DIBROMO-2-METHOXY-N-(2-PROPYL-1,2,3,4-TETRAZOL-5-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-DIBROMO-2-METHOXY-N-(2-PROPYL-1,2,3,4-TETRAZOL-5-YL)BENZAMIDE involves its interaction with specific molecular targets. The bromine atoms and the tetrazole moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-dibromo-2-methoxypyridine: Similar in structure but with a pyridine ring instead of a benzamide.
2-methoxy-3,5-dibromopyridine: Another related compound with a pyridine ring.
3,5-dibromo-2-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a tetrazole.
Uniqueness
3,5-DIBROMO-2-METHOXY-N-(2-PROPYL-1,2,3,4-TETRAZOL-5-YL)BENZAMIDE is unique due to the presence of both bromine atoms and the tetrazole moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
578748-24-0 |
|---|---|
Molecular Formula |
C12H13Br2N5O2 |
Molecular Weight |
419.07g/mol |
IUPAC Name |
3,5-dibromo-2-methoxy-N-(2-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H13Br2N5O2/c1-3-4-19-17-12(16-18-19)15-11(20)8-5-7(13)6-9(14)10(8)21-2/h5-6H,3-4H2,1-2H3,(H,15,17,20) |
InChI Key |
UMXYSLQMYKQEEQ-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)C2=C(C(=CC(=C2)Br)Br)OC |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=C(C(=CC(=C2)Br)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-methylbutanamide](/img/structure/B365207.png)
![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}benzamide](/img/structure/B365208.png)
![N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-3-methylbutanamide](/img/structure/B365220.png)
![5-chloro-2-methoxy-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B365221.png)

![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B365224.png)
![2-methyl-N-[3-(2-thienylcarbonylamino)phenyl]propanamide](/img/structure/B365259.png)
![2-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B365262.png)
![3-[(4-Fluorobenzoyl)carbamothioylamino]-4-methoxybenzoic acid](/img/structure/B365268.png)

![2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B365273.png)
![N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B365281.png)
![2-Chloro-4-({[(4-fluorobenzoyl)amino]carbothioyl}amino)benzoic acid](/img/structure/B365285.png)
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B365288.png)
